molecular formula C15H15N5O2 B2979546 4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide CAS No. 2034325-69-2

4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide

Cat. No. B2979546
CAS RN: 2034325-69-2
M. Wt: 297.318
InChI Key: HUTJDMFHLDFBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . These compounds are known to exhibit a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are usually established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Research has delved into the synthesis of new pyrazoline and pyrazole derivatives, including compounds structurally related to 4-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide, showing notable antibacterial and antifungal activities. These compounds have been tested against a variety of organisms, including E. coli, P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus), demonstrating significant potential in addressing microbial resistance (Hassan, 2013).

Antiviral Activity

The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported, with some compounds exhibiting remarkable antiavian influenza virus activity. These novel compounds were synthesized through a series of reactions involving benzoyl isothiocyanate and tested in vitro for their activity against the influenza A virus (subtype H5N1). Among the synthesized compounds, several showed significant antiviral activities, highlighting their potential as antiviral agents (Hebishy et al., 2020).

Anticonvulsant Activity

Compounds with a 1,2,4-triazolo[4,3-a]pyrazine structure have been synthesized and evaluated for their anticonvulsant activity. The research focused on developing new compounds that could effectively manage seizures, with several derivatives showing potent activity against maximal electroshock-induced seizures in rats. This study underscores the potential of such compounds in the development of new anticonvulsant medications (Kelley et al., 1995).

properties

IUPAC Name

4-ethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-2-10-3-5-11(6-4-10)14(21)17-9-12-18-19-13-15(22)16-7-8-20(12)13/h3-8H,2,9H2,1H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTJDMFHLDFBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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